(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-18(4-3-17-2-1-11-23-17)19-14-15-5-9-20(10-6-15)16-7-12-22-13-8-16/h1-4,11,15-16H,5-10,12-14H2,(H,19,21)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVNYEABHRGPFY-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring and a tetrahydropyran moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of acrylamides, characterized by the presence of an acrylic acid functional group. Its molecular formula is with a molecular weight of 301.34 g/mol. The synthesis typically involves organic reactions that require careful control over reaction conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring synthesis progress and confirming structure.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Modulation of Nicotinic Receptors : Compounds related to furan-acrylamides have been noted for their role as positive allosteric modulators of nicotinic acetylcholine receptors, particularly the α7 subtype. This modulation can influence anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety and depression management .
- Antimicrobial Properties : Some acrylamide derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The specific interactions with biological macromolecules, such as proteins or nucleic acids, may involve covalent bonding or non-covalent interactions .
- Cytotoxicity : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in malignant cells .
Study 1: Anxiolytic Activity
A study investigated the anxiolytic effects of a closely related furan-acrylamide compound in mice. Results indicated that at doses of 0.5 mg/kg and 1.0 mg/kg, the compound produced significant anxiolytic-like effects in elevated plus maze tests, with enhanced efficacy observed after chronic administration . This suggests that similar compounds may exert comparable effects.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of acrylamide derivatives, demonstrating effective inhibition against Staphylococcus aureus and Candida albicans at minimal inhibitory concentrations (MICs) as low as 15.62 µg/mL . Such findings support further exploration into the therapeutic potential of this compound.
Data Summary Table
Scientific Research Applications
Research has indicated that (E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide exhibits several significant biological activities:
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against herpes simplex viruses (HSV). A notable study reported an effective concentration (EC50) of 0.075 µM against HSV types 1 and 2, indicating strong antiviral activity compared to standard treatments like acyclovir . The mechanism appears to involve the inhibition of viral replication, making it a candidate for further development in antiviral therapeutics.
Antitumor Properties
The compound has shown promising results in inducing apoptosis in various cancer cell lines. In vitro studies demonstrated that at concentrations ranging from 10 to 50 µM, it significantly reduced cell viability. Flow cytometry analyses confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity . These findings suggest its potential utility in cancer therapy by targeting specific cancer pathways.
Neuroprotective Effects
Research conducted on neuronal cell cultures highlighted the neuroprotective potential of the compound. It was found to reduce oxidative stress markers and enhance neuronal survival under conditions induced by glutamate toxicity . This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
Case Study 1: Antiviral Efficacy Against Herpes Simplex Virus
A study evaluated the antiviral efficacy of this compound against HSV. The results indicated significant inhibition of viral replication, establishing a foundation for further exploration into its use as an antiviral agent .
Case Study 2: Induction of Apoptosis in Cancer Cells
In a series of experiments involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that it significantly reduced cell viability by inducing apoptosis at varying concentrations, demonstrating its potential as an anticancer agent .
Case Study 3: Neuroprotective Mechanisms
In vitro studies on neuronal cultures revealed that the compound could mitigate oxidative stress and enhance survival rates under toxic conditions. These findings support its potential role in neuroprotection and treatment strategies for neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Piperidine and Heterocyclic Substituents
The table below summarizes key structural differences between the target compound and analogs:
*Estimated based on molecular formula.
Key Observations:
- Tetrahydro-2H-pyran vs. Pyrazole (): The pyran group in the target compound likely improves aqueous solubility compared to the pyrazole in , which may enhance pharmacokinetics. Pyrazole’s nitrogen atoms, however, could improve binding to polar enzyme pockets.
- Thiopyran vs.
- Thiazolopyridine () and Thiadiazole (): These substituents introduce aromaticity and electronegative atoms, favoring interactions with hydrophobic or π-π stacking regions in proteins.
Functional Group Impact on Bioactivity
While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:
- Furan-2-yl Group: Present in all listed compounds, the furan ring may engage in hydrophobic interactions or serve as a hydrogen-bond acceptor.
Q & A
Q. What are the key considerations for optimizing the synthesis of (E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide?
Synthesis optimization requires precise control of reaction parameters. For example, coupling reactions involving furan and piperidine derivatives often use ethanol or toluene as solvents under reflux, with catalysts like triethylamine to enhance yields . Stepwise purification (e.g., column chromatography or recrystallization) is critical to isolate the (E)-isomer and avoid geometric isomerism. Reaction monitoring via TLC and NMR ensures intermediate purity .
Q. How is the structural characterization of this compound performed?
Characterization relies on spectroscopic methods:
- 1H/13C NMR confirms stereochemistry and substituent positions, particularly the acrylamide double bond (δ 6.2–6.8 ppm for vinyl protons) and furan/thiophene ring protons .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~357.5 g/mol for related analogs) .
- X-ray crystallography resolves 3D conformation, critical for understanding biological interactions .
Q. What functional groups contribute to its chemical reactivity?
Key reactive groups include:
- Acrylamide moiety : Participates in Michael additions or polymerizations.
- Furan ring : Prone to electrophilic substitution (e.g., nitration, halogenation).
- Piperidine-tetrahydropyran system : Enhances solubility and serves as a hydrogen-bond acceptor in biological systems . Stability studies (e.g., pH-dependent degradation assays) are recommended to assess susceptibility to hydrolysis .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations.
- Cytotoxicity testing using MTT assays on cancer cell lines (IC50 determination).
- Solubility and permeability studies (e.g., PAMPA assay) to predict bioavailability .
Q. How does stereochemistry impact its stability and activity?
The (E)-configuration of the acrylamide double bond is critical for planar geometry, influencing π-π stacking with biological targets. Geometric isomerism can lead to reduced potency; thus, chiral HPLC or NOESY NMR is used to confirm stereochemical purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies often arise from structural variations (e.g., substituents on the piperidine or furan rings). Systematic SAR studies using:
- Comparative molecular docking to map binding interactions across analogs.
- Free-Wilson analysis to quantify substituent contributions to activity .
- Meta-analysis of published IC50 values to identify outlier datasets .
Q. What experimental designs are recommended for studying its mechanism of action?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins.
- Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells.
- RNA-seq/proteomics : Identifies downstream pathways affected by treatment . Negative controls (e.g., (Z)-isomer or scaffold-modified analogs) are essential to validate specificity .
Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?
- Molecular Dynamics Simulations : Predict conformational flexibility in aqueous or lipid environments.
- Quantum Mechanical Calculations : Map electron density around the acrylamide group to explain reactivity.
- Machine Learning Models : Train on bioactivity datasets to prioritize synthetic targets .
Q. What strategies mitigate instability during in vitro assays?
- Lyophilization : Stabilizes the compound in DMSO stock solutions stored at -80°C.
- Cryo-EM Studies : Visualize degradation products under assay conditions.
- Co-solvent systems (e.g., PEG-400) improve aqueous solubility and reduce aggregation .
Q. How can this compound be applied in materials science?
Potential uses include:
- Photoresponsive polymers : Leverage furan’s photoisomerization for smart materials.
- Coordination complexes : The acrylamide group binds metal ions (e.g., Cu²⁺) for catalytic applications.
- Self-healing hydrogels : Thiol-ene reactions with acrylamide enable crosslinking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
